molecular formula C11H20Cl2N4O2 B1473374 1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-amine dihydrochloride CAS No. 2098021-43-1

1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-amine dihydrochloride

Cat. No. B1473374
CAS RN: 2098021-43-1
M. Wt: 311.21 g/mol
InChI Key: IHIHGMMGRNHJMV-UHFFFAOYSA-N
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Description

This compound is also known as DPP6. It has a molecular formula of C11H20Cl2N4O2 and a molecular weight of 311.21 g/mol .


Molecular Structure Analysis

The molecular structure of this compound is based on its IUPAC name and molecular formula. It contains a piperidine ring, which is a common feature in many pharmaceutical compounds . The presence of the dimethoxypyrimidinyl group suggests potential interactions with biological targets.

Scientific Research Applications

Synthesis Techniques

  • Practical Synthesis for Potent Inhibitors : A practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in preparing potent deoxycytidine kinase (dCK) inhibitors, was described. This synthesis offers an economical alternative to previous methods (Zhang et al., 2009).

Biological Activities

  • Antibacterial and Antitumor Activities : Studies have demonstrated the synthesis and antibacterial activity of compounds containing the piperidine and pyrimidine moieties, with certain compounds showing promising antibacterial and antitumor effects (Merugu et al., 2010).

Chemical Properties and Interactions

  • Structural and Interaction Studies : The co-crystallization of 4,6-dimethoxypyrimidin-2-amine with other compounds has been studied to understand its structural and interaction properties. For example, its interaction with 2-(1H-indol-3-yl)acetic acid through hydrogen bonds forms a supramolecular chain, indicating potential for complex formation and pharmaceutical applications (Ebenezer & Muthiah, 2010).

Novel Synthesis and Characterization

  • Novel Compound Synthesis : Research has led to the synthesis of novel compounds involving 4,6-dimethoxypyrimidin-2-amine for potential anti-inflammatory and analgesic applications. This includes the development of compounds with significant COX-2 inhibitory activity, indicating potential use in pharmaceuticals targeting inflammation and pain management (Abu‐Hashem et al., 2020).

Anticonvulsant Properties

  • Investigation of Anticonvulsant Drugs : The structural and electronic properties of anticonvulsant drugs, including those with a pyrimidin-2-amine moiety, have been investigated to understand their efficacy and potential side effects better. This research contributes to the development of safer and more effective anticonvulsant medications (Georges et al., 1989).

properties

IUPAC Name

1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2.2ClH/c1-16-9-7-10(17-2)14-11(13-9)15-5-3-8(12)4-6-15;;/h7-8H,3-6,12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIHGMMGRNHJMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)N2CCC(CC2)N)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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